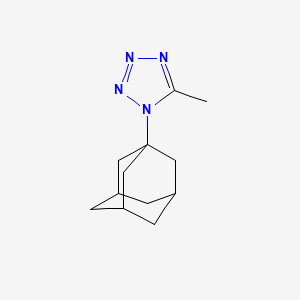

1-(1-Adamantyl)-5-methyl-1H-tetraazole

Description

Structure

3D Structure

Properties

CAS No. |

24886-62-2 |

|---|---|

Molecular Formula |

C12H18N4 |

Molecular Weight |

218.30 g/mol |

IUPAC Name |

1-(1-adamantyl)-5-methyltetrazole |

InChI |

InChI=1S/C12H18N4/c1-8-13-14-15-16(8)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 |

InChI Key |

UQVSTUMZYIFLBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Methodologies

Comprehensive Spectroscopic Analysis

Specific ¹H and ¹³C NMR chemical shift data, coupling constants, and signal assignments for 1-(1-Adamantyl)-5-methyl-1H-tetrazole were not found in the available search results. This data is essential for the definitive elucidation of the core molecular structure, confirming the connectivity of the adamantyl and methyl groups to the tetrazole ring.

No information regarding advanced 2D NMR studies, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), for 1-(1-Adamantyl)-5-methyl-1H-tetrazole could be located. These techniques would be critical for unambiguously assigning proton and carbon signals and confirming through-bond and through-space correlations between the different structural fragments of the molecule.

A specific FT-IR spectrum for 1-(1-Adamantyl)-5-methyl-1H-tetrazole, including characteristic absorption frequencies for its functional groups, is not available in the provided search results. Such a spectrum would typically reveal key vibrational modes of the tetrazole ring, the adamantyl C-H and C-C bonds, and the methyl group.

No experimental Raman spectrum for 1-(1-Adamantyl)-5-methyl-1H-tetrazole was found. Raman spectroscopy would provide complementary information to FT-IR, particularly for the non-polar bonds and symmetric vibrations within the adamantane (B196018) cage and the tetrazole ring system. bris.ac.ukresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation patterns under ionization. nih.gov In electron impact mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. chemguide.co.uk The fragmentation of tetrazoles is highly dependent on the substituents attached to the ring. nih.gov

For 1-(1-Adamantyl)-5-methyl-1H-tetrazole, the fragmentation is expected to be dominated by the cleavage of the bulky and stable adamantyl group and the decomposition of the tetrazole ring. The molecular ion breaks into charged ions and uncharged radicals; only the charged particles are detected. chemguide.co.uk Common fragmentation pathways for substituted tetrazoles include the elimination of a nitrogen molecule (N₂) or hydrazoic acid (HN₃). researchgate.netmdpi.com A primary fragmentation process often involves the loss of N₂, which is a characteristic of the tetrazole ring system. nih.govmdpi.com The presence of the adamantyl group, which can form a very stable adamantyl cation (m/z = 135), is expected to be a dominant feature in the mass spectrum.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for 1-(1-Adamantyl)-5-methyl-1H-tetrazole

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 218 | [C₁₂H₁₈N₄]⁺• | Molecular Ion (M⁺•) |

| 190 | [C₁₂H₁₈N₂]⁺• | Loss of N₂ from the tetrazole ring |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation, resulting from cleavage of the N-adamantyl bond |

| 83 | [CH₃-CN₄]⁺ | Fragment containing the methyl-tetrazole moiety |

| 69 | [C₅H₉]⁺ | Further fragmentation of the adamantyl cation |

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. For 1-(1-Adamantyl)-5-methyl-1H-tetrazole, with a molecular formula of C₁₂H₁₈N₄, HRMS can distinguish its exact mass from other molecules with the same nominal mass. For instance, in a study of 5-vinyl-1H-tetrazole, HRMS was used to confirm the molecular ion's mass to within 0.23 ppm of the theoretical value, providing definitive evidence of the compound's identity. mdpi.com This level of precision is indispensable for the characterization of novel compounds and is a standard requirement for publication in peer-reviewed journals. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption wavelengths provide information about the electronic transitions within the molecule.

Unsubstituted tetrazoles typically exhibit absorption maxima in the vacuum UV region (below 200 nm), which is often inaccessible with standard spectrophotometers. pnrjournal.com However, the introduction of substituents can shift these absorptions to longer wavelengths. The UV-Vis spectrum of 1-(1-Adamantyl)-5-methyl-1H-tetrazole is expected to be characterized by π → π* and n → π* transitions associated with the tetrazole ring's double bonds and nitrogen lone pairs. libretexts.org The bulky, saturated adamantyl group is a chromophore that does not absorb in the near-UV region and is unlikely to significantly influence the position of the absorption maxima, which will be primarily determined by the methyl-tetrazole system. Studies on related mesoionic tetrazolium compounds have shown solvatochromism, where the absorption wavelength changes with the polarity of the solvent, indicating changes in the electronic ground and excited states. beilstein-journals.orgnih.gov

Table 2: Predicted UV-Vis Absorption Data for 1-(1-Adamantyl)-5-methyl-1H-tetrazole

| Solvent | Predicted λmax (nm) | Electronic Transition Type |

|---|---|---|

| Hexane | ~205-215 | π → π |

| Ethanol | ~210-220 | π → π |

| Acetonitrile (B52724) | ~208-218 | π → π* |

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

Table 3: Representative Crystallographic Data for a Heterocycle Analogous to 1-(1-Adamantyl)-5-methyl-1H-tetrazole

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.53 |

| b (Å) | 9.87 |

| c (Å) | 14.21 |

| β (°) | 109.5 |

| Volume (ų) | 1390 |

| Density (calculated) (g/cm³) | 1.25 |

Analysis of Crystal Packing, Intermolecular Interactions, and Supramolecular Assemblies

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. For 1-(1-Adamantyl)-5-methyl-1H-tetrazole, which lacks strong hydrogen bond donors, the packing is expected to be driven by weaker forces such as van der Waals interactions and possibly weak C-H···N hydrogen bonds. rsc.org The bulky, lipophilic adamantyl groups are likely to play a dominant role, packing in a way that maximizes dispersion forces, potentially forming interlocking motifs. nih.gov The study of these interactions is crucial as they dictate the material's physical properties, such as melting point and solubility. Analysis of related tetrazolones shows that in the absence of strong hydrogen-bonding groups, crystal packing is often attributed to weak electrostatic interactions. rsc.org

Advanced Crystallographic Data Analysis (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots, Noncovalent Interaction (NCI) Analysis)

Advanced analytical methods derived from crystallographic data offer deeper insights into intermolecular contacts.

Hirshfeld Surface Analysis: This technique maps the intermolecular close contacts in a crystal. mdpi.com The surface is colored to show distances shorter than, equal to, or longer than the van der Waals radii, highlighting regions of significant interaction. nih.gov For the title compound, the Hirshfeld surface would likely be dominated by contacts involving the numerous hydrogen atoms of the adamantyl group. nih.gov

Noncovalent Interaction (NCI) Analysis: NCI analysis is a computational tool used to visualize weak noncovalent interactions in real space. chemtools.org It plots the reduced density gradient versus the electron density, revealing regions of hydrogen bonding, van der Waals interactions, and steric repulsion. chemtools.orgnih.gov For 1-(1-Adamantyl)-5-methyl-1H-tetrazole, NCI plots would visualize the stabilizing van der Waals interactions between the adamantyl cages of adjacent molecules and any weak C-H···N hydrogen bonds. researchgate.net

Table 4: Predicted Contributions of Interatomic Contacts to the Hirshfeld Surface for 1-(1-Adamantyl)-5-methyl-1H-tetrazole

| Interaction Type | Predicted Contribution (%) | Significance |

|---|---|---|

| H···H | > 50% | Dominant van der Waals forces from adamantyl groups |

| N···H / H···N | 15 - 25% | Weak C-H···N hydrogen bonds |

| C···H / H···C | 10 - 20% | General van der Waals contacts |

| C···N / N···C | < 5% | Minor contacts |

| C···C | < 5% | Minor contacts |

Chromatographic Methods for Purity and Isomer Separation

The assessment of purity and the separation of potential isomers are critical steps in the characterization of synthesized chemical entities. For 1-(1-Adamantyl)-5-methyl-1H-tetraazole, a combination of chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), would be employed to ensure the compound's integrity. While specific application notes for this exact molecule are not prevalent in publicly accessible literature, standard methodologies can be adapted based on the analysis of structurally related tetrazole compounds. nih.govnih.govijrpc.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method would be the most probable approach for 1-(1-Adamantyl)-5-methyl-1H-tetraazole, given its significant nonpolar adamantyl group. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18- or C8-bonded silica) and a polar mobile phase.

A hypothetical RP-HPLC method for the purity analysis of 1-(1-Adamantyl)-5-methyl-1H-tetraazole is detailed below. The primary objective would be to separate the main compound from any starting materials, by-products, or degradation products.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8.5 minutes |

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds. Given the adamantyl and methyl substituents, 1-(1-Adamantyl)-5-methyl-1H-tetraazole may possess sufficient volatility and thermal stability for GC analysis. GC separates compounds based on their boiling points and interactions with the stationary phase of the capillary column. A flame ionization detector (FID) is commonly used for organic compounds due to its high sensitivity.

Table 2: Hypothetical Gas Chromatography (GC-FID) Conditions

| Parameter | Value |

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector Temperature | 300 °C (FID) |

| Split Ratio | 50:1 |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used to monitor the progress of a reaction and to get a preliminary assessment of purity. sigmaaldrich.comsigmaaldrich.comresearchgate.netanalyticaltoxicology.com For 1-(1-Adamantyl)-5-methyl-1H-tetraazole, TLC would involve spotting a solution of the compound onto a silica (B1680970) gel plate and developing it in a sealed chamber with an appropriate solvent system. researchgate.net The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. sigmaaldrich.com

Table 3: Typical Thin-Layer Chromatography (TLC) System

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 plates |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) and/or staining with potassium permanganate (B83412) solution |

| Expected Rf Value | ~ 0.45 |

Isomer separation, particularly between 1-(1-Adamantyl)-5-methyl-1H-tetraazole and its potential regioisomer, 2-(1-Adamantyl)-5-methyl-2H-tetraazole, would present a more significant chromatographic challenge. The subtle differences in polarity and structure between these isomers may require more specialized techniques. Chiral chromatography would not be necessary unless a chiral center is present, which is not the case for this compound. However, high-resolution techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) could provide the necessary efficiency to resolve such closely related isomers. ijrpc.com Furthermore, Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective for the separation of polar tetrazole-containing compounds and could offer an alternative selectivity to RP-HPLC for isomer separation. nih.gov

Computational and Theoretical Investigations of 1 1 Adamantyl 5 Methyl 1h Tetraazole

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the molecular properties and predicting the reactivity of novel compounds. These methods provide insights into electronic structure, molecular geometry, and spectroscopic characteristics that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying molecules of the size and complexity of 1-(1-Adamantyl)-5-methyl-1H-tetraazole. DFT calculations would typically be employed to determine the most stable three-dimensional arrangement of the atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure). A common approach involves using the B3LYP functional with a suitable basis set, such as 6-311++G(d,p), to achieve reliable results. irjweb.com

A significant application of DFT is the prediction of spectroscopic data, which can aid in the characterization of newly synthesized compounds. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be determined. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. The predicted ¹H and ¹³C NMR chemical shifts for 1-(1-Adamantyl)-5-methyl-1H-tetraazole would be compared with experimental spectra to confirm its structure. nih.gov

Table 1: Hypothetical Predicted Vibrational Frequencies for 1-(1-Adamantyl)-5-methyl-1H-tetraazole (B3LYP/6-311++G(d,p))

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) | 2950-3050 | Adamantyl C-H stretching |

| ν(C=N) / ν(N=N) | 1450-1550 | Tetrazole ring stretching |

| ν(C-N) | 1200-1300 | Adamantyl-Tetrazole C-N stretching |

| δ(CH₃) | 1380-1420 | Methyl group bending |

Note: This table is for illustrative purposes only. Actual values would require specific calculations.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 1-(1-Adamantyl)-5-methyl-1H-tetraazole

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Adamantyl C1 | ~65 | - |

| Adamantyl CH | ~40 | ~2.2 |

| Adamantyl CH₂ | ~35 | ~1.8 |

| Tetrazole C5 | ~155 | - |

| Methyl C | ~15 | ~2.5 |

Note: This table is for illustrative purposes only. Actual values would require specific calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. biomedres.us The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests a more reactive molecule. For 1-(1-Adamantyl)-5-methyl-1H-tetraazole, the bulky adamantyl group may influence the electronic properties of the tetrazole ring, which would be reflected in the HOMO-LUMO energies.

Table 3: Hypothetical Frontier Molecular Orbital Energies for 1-(1-Adamantyl)-5-methyl-1H-tetraazole

| Parameter | Energy (eV) |

| E(HOMO) | -7.5 |

| E(LUMO) | -0.8 |

| HOMO-LUMO Gap (ΔE) | 6.7 |

Note: This table is for illustrative purposes only. Actual values would require specific calculations.

Post-Hartree-Fock Methods (e.g., MP2, Multi-Reference Perturbation Theory) for Advanced Electronic Structure Calculations

For a more accurate description of electron correlation effects, which are not fully accounted for in standard DFT, post-Hartree-Fock methods can be employed. Møller-Plesset perturbation theory of the second order (MP2) is a common choice that provides a higher level of theory. researchgate.netnih.gov These methods are computationally more demanding and are often used to benchmark the results obtained from DFT calculations or for systems where electron correlation is particularly important. For 1-(1-Adamantyl)-5-methyl-1H-tetraazole, MP2 calculations could provide a more refined understanding of its electronic structure and intermolecular interactions. Multi-reference methods would be necessary if the molecule were to exhibit significant electronic excited states or bond-breaking phenomena.

Molecular Electrostatic Potential (MEP) and Chemical Reactivity Descriptors

Mapping of Electrostatic Potentials on Molecular Surfaces

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For 1-(1-Adamantyl)-5-methyl-1H-tetraazole, the MEP map would likely show negative potential around the nitrogen atoms of the tetrazole ring, indicating their potential role as sites for electrophilic interaction. researchgate.net The adamantyl group, being a saturated hydrocarbon, would be expected to have a relatively neutral potential.

Dual Descriptor Analysis for Identifying Electrophilic and Nucleophilic Sites

No published data were found regarding the dual descriptor analysis of 1-(1-Adamantyl)-5-methyl-1H-tetraazole. This analysis, which utilizes the difference between the Fukui functions for nucleophilic and electrophilic attacks, is instrumental in identifying the specific atomic sites within a molecule that are most likely to act as electron acceptors or donors.

Correlation of MEP with Intermolecular Interactions and Hydrogen Bonding Motifs

There is no available research detailing the Molecular Electrostatic Potential (MEP) map of 1-(1-Adamantyl)-5-methyl-1H-tetraazole. An MEP analysis would provide insights into the charge distribution and is crucial for understanding and predicting how the molecule interacts with other chemical species, including identifying potential hydrogen bond donors and acceptors.

Mechanistic Studies through Computational Modeling

Elucidation of Reaction Pathways and Transition States

A search for computational mechanistic studies involving 1-(1-Adamantyl)-5-methyl-1H-tetraazole yielded no results. Such studies would involve quantum chemical calculations to map out the energy landscape of a reaction, identifying the structures of transition states and intermediates to elucidate the step-by-step mechanism.

Assessment of Regioselectivity and Stereoselectivity via Energy Differences

Information regarding the computational assessment of regioselectivity and stereoselectivity for reactions involving 1-(1-Adamantyl)-5-methyl-1H-tetraazole is not present in the current body of scientific literature. This type of analysis relies on comparing the calculated energies of different possible products and the transition states leading to them.

Quantitative Structure-Property Relationship (QSPR) Studies from Theoretical Parameters

No QSPR studies based on theoretical parameters for 1-(1-Adamantyl)-5-methyl-1H-tetraazole have been published. QSPR models establish a mathematical relationship between the structural features of a molecule and its physicochemical properties, which can be derived from computational chemistry.

Research Applications and Future Directions

Role in Advanced Materials Science

The adamantane (B196018) cage provides thermal stability and a three-dimensional, rigid structure, while the tetrazole moiety contributes a high nitrogen content and versatile coordination capabilities. This synergy makes the compound and its analogs attractive building blocks for next-generation materials.

Tetrazole-based compounds are a significant class of high-nitrogen materials, which are explored for their potential as energetic materials. nih.gov The high nitrogen content leads to a large positive heat of formation, releasing substantial energy upon decomposition, primarily into environmentally benign dinitrogen gas. The incorporation of an adamantyl group into a tetrazole structure, such as in 1-(1-Adamantyl)-5-methyl-1H-tetraazole, can enhance key properties for energetic materials. The dense, cage-like structure of adamantane can increase the crystal density of the compound, a critical factor for improving detonation performance.

Research into related compounds, such as energetic salts derived from 1-hydroxy-5-methyltetrazole, demonstrates that the 5-methyltetrazole (B45412) core is a viable scaffold for creating materials with high detonation velocities and pressures. mdpi.com For instance, oxidizing 5-methyltetrazole and converting it into various salts can significantly improve energetic performance, with detonation velocities reaching around 8000 m/s. mdpi.com While specific performance data for 1-(1-Adamantyl)-5-methyl-1H-tetraazole is not detailed in the provided results, the principles derived from analogous structures suggest its potential utility in this field. The adamantyl substituent would be expected to further improve thermal stability and density, which are desirable characteristics for insensitive high-explosive applications.

The tetrazole ring is an effective ligand for constructing coordination polymers and Metal-Organic Frameworks (MOFs) due to its multiple nitrogen atoms, which can coordinate to metal ions in various modes. mdpi.comrsc.org The incorporation of a rigid, bulky adamantane unit as a spacer or node within these frameworks is a strategy to create robust, porous structures. mdpi.com

Studies on 1,3,5,7-tetrakis(tetrazol-5-yl)-adamantane (H4L) have shown that adamantane-tetrazole ligands can act as tetrahedral building blocks for synthesizing coordination polymers with zeolitic (gis-type) structures. nih.govresearchgate.net These frameworks, formed with metal ions like Cu(II), Cd(II), and Zn(II), can exhibit permanent porosity and high surface areas, making them candidates for gas storage and separation. nih.govresearchgate.net The adamantane core enforces a specific geometry on the resulting network, demonstrating a form of structural "imprinting" from the ligand to the final framework. nih.govresearchgate.net Similarly, 1-(1-Adamantyl)-5-methyl-1H-tetraazole can be envisioned as a monofunctional or directional ligand in more complex designs, where the adamantyl group can influence the packing and dimensionality of the resulting polymer, potentially leading to materials with tailored structural and functional properties. mdpi.com

The synthesis of nitrogen-rich macromolecules is an area of intense research for creating advanced polymers with high thermal stability, specific binding capabilities, or energetic properties. Vinyl-substituted tetrazoles, for example, are used as monomers to produce poly(vinyltetrazoles), which are high-molecular-weight, nitrogen-rich polymers. mdpi.com

The adamantyl group can be incorporated into polymers to enhance their properties. For instance, adamantane-functionalized poly(2-oxazoline)s have been synthesized, where the bulky adamantane moiety influences the polymer's thermoresponsive behavior and allows for tuning via molecular recognition. nih.gov The covalent attachment of adamantane groups to a polymer backbone is a confirmed strategy for modifying the physicochemical properties of the macromolecule. nih.gov Therefore, 1-(1-Adamantyl)-5-methyl-1H-tetraazole represents a potential building block for functional polymers. It could be incorporated into a polymer backbone or used as a pendant group to combine the high nitrogen content and coordination ability of the tetrazole with the rigidity and hydrophobicity of the adamantane cage, leading to new materials for specialized applications.

Bioisosteric Applications in Medicinal Chemistry Research

In drug discovery, modifying a lead compound to improve its pharmacological and pharmacokinetic profile is a key objective. Bioisosteric replacement, where one functional group is swapped for another with similar physicochemical properties, is a central strategy to achieve this.

The 5-substituted-1H-tetrazole ring is one of the most widely recognized and successful non-classical bioisosteres for the carboxylic acid group. drughunter.com This is due to several key similarities that allow it to mimic the carboxylic acid's function in biological systems. The tetrazole ring is metabolically stable and resistant to many biological transformations that carboxylic acids are susceptible to. tandfonline.com Both groups are planar, and crucially, they have comparable acidity, which allows them to exist in an ionized state at physiological pH. rug.nl

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) |

| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 drughunter.comrug.nl |

| Geometry | Planar | Planar rug.nl |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor cambridgemedchemconsulting.com |

| Charge | Forms carboxylate anion (-COO⁻) | Forms tetrazolate anion (-CN4⁻) rug.nl |

This bioisosteric relationship has been successfully exploited in numerous FDA-approved drugs, including the antihypertensive medication losartan, where replacing a carboxylic acid with a tetrazole ring led to a tenfold increase in potency. drughunter.com The tetrazole ring can also serve as a cis-amide mimic, contributing to improved potency and conformational rigidity. nih.gov

The substitution of a carboxylic acid with a tetrazole ring is a deliberate strategy to modulate a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While both groups are acidic, the tetrazole ring is generally more lipophilic (fat-soluble) than a carboxylic acid. drughunter.comtandfonline.com This increased lipophilicity can potentially improve a molecule's ability to cross cell membranes, although this is not always guaranteed as the tetrazole's strong hydrogen bonding capacity can also lead to high desolvation energies. drughunter.com

A significant advantage of this replacement is the enhancement of metabolic stability. tandfonline.comnih.gov Carboxylic acids can be susceptible to metabolic processes such as O-glucuronidation, which can lead to rapid clearance and potential toxicity. cambridgemedchemconsulting.com Tetrazoles are generally resistant to these metabolic pathways, which can result in a longer duration of action for the drug. rug.nl The adamantyl group in 1-(1-Adamantyl)-5-methyl-1H-tetraazole is also a well-known lipophilic moiety used in medicinal chemistry to increase a compound's lipophilicity and restrict its conformational flexibility, thereby potentially enhancing its binding to a target receptor. The combination of the adamantyl group and the tetrazole ring in a single molecule provides a powerful scaffold for medicinal chemists to design compounds with fine-tuned physicochemical properties for improved drug-like characteristics.

Integration into "Click Chemistry" and "Bioorthogonal Chemistry" Concepts

The principles of "click chemistry" and "bioorthogonal chemistry" have revolutionized the way scientists approach the synthesis of complex molecules and study biological processes in their native environments. These fields prioritize reactions that are high-yielding, stereospecific, and generate minimal and inoffensive byproducts. Furthermore, bioorthogonal reactions must proceed within living systems without interfering with endogenous biochemical processes nih.gov.

While specific studies on the direct integration of 1-(1-Adamantyl)-5-methyl-1H-tetrazole into these concepts are not yet prevalent in the literature, the inherent properties of its constituent moieties suggest a strong potential for such applications. The tetrazole ring, for instance, is a key player in various click and bioorthogonal reactions. Notably, tetrazoles can participate in photo-activated 1,3-dipolar cycloaddition reactions. Upon photoirradiation, the tetrazole ring can release a molecule of nitrogen to form a highly reactive nitrile imine intermediate, which can then rapidly react with an alkene to form a stable pyrazoline adduct researchgate.net. This photo-inducibility offers a high degree of temporal and spatial control, a desirable feature for probing dynamic biological events.

The adamantyl group, in this context, could serve multiple purposes. Its significant steric bulk could influence the regioselectivity of the cycloaddition reaction, potentially favoring the formation of a single isomer. Moreover, its lipophilic nature could be exploited to direct the molecule to specific cellular compartments, such as lipid membranes, or to facilitate its interaction with hydrophobic pockets in target biomolecules.

One can envision the use of 1-(1-Adamantyl)-5-methyl-1H-tetrazole derivatives in bioorthogonal labeling experiments. For example, an alkene-modified biomolecule of interest could be selectively labeled by a photo-activated adamantyl-tetrazole probe. The adamantyl group would not only enhance the stability of the probe but could also serve as a "handle" for subsequent purification or detection steps, for instance, through host-guest interactions with cyclodextrins numberanalytics.com.

The table below outlines the potential roles of the key structural features of 1-(1-Adamantyl)-5-methyl-1H-tetrazole in the context of click and bioorthogonal chemistry.

| Structural Feature | Potential Role in Click/Bioorthogonal Chemistry |

| Tetrazole Ring | Photo-activatable precursor for nitrile imine generation in 1,3-dipolar cycloadditions. |

| Adamantyl Group | Can influence regioselectivity of cycloaddition reactions and enhance metabolic stability of the probe. Can act as a lipophilic tag for targeting specific cellular environments. |

| Methyl Group | May fine-tune the electronic properties and reactivity of the tetrazole ring. |

Fundamental Research on Structure-Activity Relationships

A thorough understanding of the relationship between a molecule's structure and its biological activity is paramount for the rational design of new therapeutic agents and chemical probes. For 1-(1-Adamantyl)-5-methyl-1H-tetrazole, a systematic investigation into the roles of its adamantyl and methyl substituents is crucial.

Investigating the Influence of the Adamantyl and Methyl Substituents on Molecular Interactions

The adamantyl and methyl groups are expected to exert significant influence on the molecular interactions of 1-(1-Adamantyl)-5-methyl-1H-tetrazole. The adamantyl group, a rigid and bulky hydrocarbon cage, is a well-established "lipophilic bullet" in drug design scilit.com. Its primary contribution is to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve its pharmacokinetic profile nih.gov. The steric bulk of the adamantyl group can also shield adjacent functional groups from enzymatic degradation, thereby increasing the metabolic stability and plasma half-life of a compound nih.gov.

In the context of 1-(1-Adamantyl)-5-methyl-1H-tetrazole, the adamantyl moiety would likely dominate the molecule's hydrophobic interactions. It could fit into hydrophobic pockets of target proteins, displacing water molecules and leading to a favorable entropic contribution to binding affinity.

The methyl group at the 5-position of the tetrazole ring, while small, can also play a critical role. It can influence the electronic properties of the tetrazole ring, potentially affecting its pKa and hydrogen bonding capabilities. The tetrazole ring itself is considered a bioisostere of the carboxylic acid group, capable of participating in hydrogen bonding and electrostatic interactions with biological targets nih.gov. The presence of the methyl group can modulate these interactions and also provide a point for steric interactions within a binding site.

The following table summarizes the anticipated influence of the adamantyl and methyl substituents on various molecular interactions.

| Substituent | Influence on Molecular Interactions |

| Adamantyl Group | Increases lipophilicity, promotes hydrophobic interactions, provides steric bulk, enhances metabolic stability. |

| Methyl Group | Modulates electronic properties of the tetrazole ring, influences pKa and hydrogen bonding capacity, provides steric interactions. |

General Principles for Rational Molecular Design and Optimization

The principles of rational molecular design aim to systematically modify a lead compound to improve its desired properties while minimizing undesirable ones. For 1-(1-Adamantyl)-5-methyl-1H-tetrazole, several strategies for optimization can be envisioned based on its structure.

One key principle would be to explore variations of the adamantyl group. While the 1-adamantyl group provides significant lipophilicity, it might be beneficial to explore other adamantane isomers or derivatives to fine-tune this property. For instance, introducing polar functional groups onto the adamantane cage could modulate solubility and target engagement.

Another avenue for optimization lies in modifying the substituent at the 5-position of the tetrazole ring. Replacing the methyl group with other small alkyl groups, electron-withdrawing groups, or hydrogen bond donors/acceptors could systematically probe the structure-activity relationship and optimize interactions with a specific biological target.

Furthermore, the linkage between the adamantyl group and the tetrazole ring could be a point of modification. Introducing a flexible linker could allow for better positioning of the adamantyl group within a binding pocket.

The general principles for the rational design and optimization of derivatives of 1-(1-Adamantyl)-5-methyl-1H-tetrazole are outlined in the table below.

| Design Principle | Potential Outcome |

| Modification of the Adamantyl Group | Fine-tuning of lipophilicity, solubility, and target engagement. |

| Variation of the 5-Substituent | Optimization of electronic properties, hydrogen bonding, and steric interactions. |

| Introduction of a Linker | Improved positioning and orientation within a binding site. |

Emerging Research Areas and Unexplored Potentials

The continued evolution of synthetic chemistry and computational tools opens up new avenues for the exploration of molecules like 1-(1-Adamantyl)-5-methyl-1H-tetrazole.

Advanced Synthetic Approaches for Complex Adamantyl-Tetrazole Hybrid Structures

While the synthesis of 1-(1-Adamantyl)-5-methyl-1H-tetrazole can likely be achieved through established methods for tetrazole formation, the creation of more complex hybrid structures presents an exciting challenge. Recent advances in synthetic methodology offer powerful tools for this purpose. For instance, multicomponent reactions (MCRs), which allow for the formation of complex products from three or more starting materials in a single step, could be employed to generate libraries of diverse adamantyl-tetrazole derivatives nih.gov. The Ugi and Passerini reactions are notable examples of MCRs that have been successfully used for the synthesis of tetrazole-containing compounds beilstein-journals.orgnih.gov.

Furthermore, late-stage functionalization techniques could be used to modify a pre-formed adamantyl-tetrazole scaffold, allowing for the rapid introduction of chemical diversity. This approach is particularly valuable for the optimization of lead compounds in drug discovery. A recent study demonstrated the regioselective adamantylation of 5-aryl-NH-tetrazoles to produce 2-adamantyl-5-aryl-2H-tetrazoles, highlighting a viable synthetic route for such hybrids nih.gov.

Integration of Machine Learning and AI in Predictive Molecular Design

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming the landscape of drug discovery and materials science ijpsjournal.commdpi.com. These computational tools can be used to build predictive models for various molecular properties, such as biological activity, toxicity, and physicochemical characteristics youtube.com.

For 1-(1-Adamantyl)-5-methyl-1H-tetrazole, ML models could be trained on datasets of known adamantyl-containing compounds and tetrazole derivatives to predict its potential biological targets and off-target effects. Generative AI models could be employed to design novel adamantyl-tetrazole derivatives with optimized properties chemrxiv.orgrsc.org. These models can explore vast chemical spaces and propose new structures that are more likely to be active and have favorable drug-like properties, thereby accelerating the discovery process. For instance, a quantitative structure-activity relationship (QSAR) model could be developed to correlate the structural features of a series of adamantyl-tetrazole analogs with their biological activity, providing valuable insights for further optimization nih.gov.

The integration of AI and ML into the research pipeline for 1-(1-Adamantyl)-5-methyl-1H-tetrazole has the potential to significantly de-risk and expedite its development from a compound of academic interest to a valuable tool in chemical biology and medicine.

Exploration of Novel Physical and Chemical Phenomena Exhibited by this Compound Class

The unique combination of a rigid, three-dimensional adamantane cage with a planar, nitrogen-rich tetrazole ring in adamantyl-tetrazole derivatives gives rise to a variety of intriguing physical and chemical phenomena. Research into this compound class has uncovered notable characteristics in thermal stability, coordination chemistry, and energetic properties, paving the way for new material applications.

The adamantyl group imparts significant thermal stability to the tetrazole core. Studies involving simultaneous thermal analysis have shown that compounds such as 2-adamantyl-5-aryl-2H-tetrazoles are thermally stable up to approximately 150°C. nih.gov More broadly, tetrazole derivatives are recognized for their high stability in metabolic processes. nih.gov The thermal decomposition behavior is a critical parameter, particularly in the context of energetic materials, where a high decomposition temperature is desirable. For instance, while 1-hydroxy-5-methyltetrazole begins to decompose at 194°C, its guanidinium (B1211019) salt shows a significantly higher decomposition temperature of 256°C. mdpi.com

Interactive Table: Thermal Properties of Related Tetrazole Compounds Click on the headers to sort the data.

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Citation |

| 2-Adamantyl-5-aryltetrazoles | N/A | ~150 (Stable up to) | nih.govnih.gov |

| 1-Hydroxy-5-methyltetrazole | 146 | 194 | mdpi.com |

| Ammonium 1-hydroxy-5-methyltetrazolate | N/A | 229 | mdpi.com |

| Hydroxylammonium 1-hydroxy-5-methyltetrazolate | 139 | Decomposes after melting | mdpi.com |

| Hydrazinium 1-hydroxy-5-methyltetrazolate | N/A | 224 | mdpi.com |

| Guanidinium 1-hydroxy-5-methyltetrazolate | N/A | 256 | mdpi.com |

The rigid adamantane structure serves as an excellent building block, or linker, for constructing multidentate ligands used in coordination chemistry. researchgate.net When functionalized with tetrazole groups, which are effective coordinating moieties, these ligands can self-assemble with metal ions to form complex, multidimensional structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netrsc.org

A notable example is 1,3,5,7-tetrakis(tetrazol-5-yl)-adamantane, which acts as a tetrahedral building block. rsc.org Its reaction with various metal dichlorides (MCl2, where M = Cu, Cd, Zn, Mn) in DMF has yielded coordination polymers with open-network and porous structures. rsc.org For example, the complexes formed with copper and cadmium are nearly isostructural and exhibit zeolitic frameworks with a gismondine (gis) topology. rsc.org The resulting materials can exhibit unusual properties, such as the flexible framework of one copper-based polymer which displayed a Type IV isotherm for N2 sorption, indicating a significant surface area and potential for applications in gas storage and separation. rsc.org

Interactive Table: Structural Data of Coordination Polymers with Adamantane-Tetrazole Ligands Click on the headers to sort the data.

| Complex | Metal Ion | Resulting Structure Type | Key Feature | Citation |

| [Cu4Cl4L(DMF)5]·DMF | Cu(II) | Zeolitic, gis-topology | Open-network structure | rsc.org |

| [Cd4Cl4L(DMF)7]·DMF | Cd(II) | Zeolitic, gis-topology | Nearly isostructural to Cu complex | rsc.org |

| [Zn3Cl2L(DMF)4]·2DMF | Zn(II) | Porous, layered structure | Layers joined by pillars | rsc.org |

| [Mn2L(DMF)2(MeOH)4]·... | Mn(II) | Stacked hexagonal networks | 2D network arrangement | rsc.org |

| (L = 1,3,5,7-Tetrakis(tetrazol-5-yl)-adamantane) |

Furthermore, the high nitrogen content and significant positive heat of formation characteristic of the tetrazole ring make this class of compounds interesting for the development of high-energy-density materials (HEDMs). mdpi.comnih.gov The primary decomposition product is often the environmentally benign dinitrogen gas. mdpi.com While many simple tetrazoles are energetic, incorporating the bulky adamantane group can modify these properties. The exploration of N-hydroxy functionalities in tetrazoles, for example, has been shown to significantly enhance physicochemical properties, leading to an increased oxygen balance and higher detonation velocities compared to the parent compounds. mdpi.com The study of the parent 1H-tetrazole under extreme conditions revealed pressure-induced phase transitions and reversible polymerization below 100 GPa, providing insight into the chemical reactivity of nitrogen-rich compounds under high pressure. rsc.org This suggests a potential area of exploration for adamantyl-substituted tetrazoles, where the bulky cage might influence polymerization pathways.

The chemical reactivity of adamantyl tetrazoles has also been explored through functionalization. For instance, 2-adamantyl-5-aryl-2H-tetrazoles can undergo nitration to produce novel nitroaryl derivatives, demonstrating a pathway to further modify the compound's properties. nih.govnih.govresearchgate.net This chemical versatility allows for the fine-tuning of physical characteristics for specific applications. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Adamantyl)-5-methyl-1H-tetrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions between nitriles and azides, or by functionalizing pre-formed tetrazole rings. Key reagents include:

- Oxidizing agents : Hydrogen peroxide or potassium permanganate for tetrazole N-oxide formation .

- Reducing agents : Lithium aluminum hydride for derivative reduction .

- Catalysts : Nano-TiCl₄·SiO₂ enhances reaction efficiency in 5-substituted tetrazole syntheses .

- Conditions : Solventless or glacial acetic acid environments improve regioselectivity and yield .

Example Table:

| Method | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cycloaddition | NaN₃, NH₄Cl, DMF, 100°C | 50-70% | |

| Microwave-assisted | K₂CO₃, DMSO, MW (150°C) | 60-80% |

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to identify adamantyl and methyl group positions.

- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally similar adamantyl-triazole derivatives .

- Mass spectrometry : High-resolution MS validates molecular formula .

Q. What are the stability considerations for 1-(1-Adamantyl)-5-methyl-1H-tetrazole under varying pH and temperature?

- Methodological Answer : Tetrazoles are generally stable across a wide pH range (2–12) due to aromatic stabilization . However, prolonged exposure to strong acids/bases may degrade the tetrazole ring. Storage recommendations:

- Temperature : -20°C under inert atmosphere .

- Light sensitivity : Amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of 1-(1-Adamantyl)-5-methyl-1H-tetrazole derivatives?

- Methodological Answer : Regioselectivity depends on steric and electronic factors:

- Steric hindrance : Bulky adamantyl groups favor substitution at less hindered positions (e.g., N-1 over N-2) .

- Base selection : K₂CO₃ in DMSO promotes 5-substitution, while stronger bases (e.g., TBAF) may alter pathways .

- Microwave irradiation : Enhances reaction specificity, achieving >90% regioselectivity in some cases .

Q. What computational tools are available to predict synthetic pathways and reaction mechanisms?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthetic algorithms to propose routes:

- Template-based models : Prioritize known reactions (e.g., cycloadditions, alkylations) .

- Mechanistic studies : Density Functional Theory (DFT) calculations elucidate transition states, as applied to tetrazole-azide cycloadditions .

Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Target selection : Focus on adamantyl-containing analogs known for antiviral/antibacterial activity .

- Assay types :

- Microbial inhibition : MIC assays against Gram-positive/negative strains .

- Enzyme inhibition : Fluorescence-based assays for target enzymes (e.g., proteases) .

- Control experiments : Compare with 5-methyltetrazole derivatives lacking the adamantyl group .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or spectral anomalies)?

- Methodological Answer :

- Byproduct analysis : LC-MS/MS to identify minor products; adjust stoichiometry or catalysts .

- Spectroscopic validation : Use 2D NMR (COSY, HSQC) to confirm peak assignments .

- Replicate studies : Conduct reactions under controlled conditions (e.g., inert atmosphere) to isolate variables .

Methodological Framework Integration

Q. How can theoretical frameworks guide the design of experiments for this compound?

- Methodological Answer : Link research to established theories:

- Hammett substituent constants : Predict electronic effects of adamantyl/methyl groups on tetrazole reactivity .

- Molecular docking : Model interactions with biological targets (e.g., viral proteases) to prioritize synthetic targets .

Q. What safety protocols are critical when handling 1-(1-Adamantyl)-5-methyl-1H-tetrazole?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.